molecular formula C30H33Cl2N3O3 B12497124 N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide

N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B12497124
M. Wt: 554.5 g/mol
InChI Key: MSUWVGJTZURNFD-UHFFFAOYSA-N
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Description

N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butyl and pentyl groups: These alkyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Addition of the cyano and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the dichlorophenoxy acetamide moiety: This step involves the reaction of the intermediate with 2,4-dichlorophenoxy acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H33Cl2N3O3

Molecular Weight

554.5 g/mol

IUPAC Name

N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C30H33Cl2N3O3/c1-4-6-8-10-26-23(9-7-5-2)29(20-11-14-22(37-3)15-12-20)24(18-33)30(34-26)35-28(36)19-38-27-16-13-21(31)17-25(27)32/h11-17H,4-10,19H2,1-3H3,(H,34,35,36)

InChI Key

MSUWVGJTZURNFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C#N)C3=CC=C(C=C3)OC)CCCC

Origin of Product

United States

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